6-Iodo-3-methylindole
Description
Significance of Indole (B1671886) Scaffolds in Organic Chemistry
The indole ring system, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a foundational scaffold in organic chemistry. rsc.org This aromatic heterocycle is not merely a synthetic curiosity but is a ubiquitous feature in a vast array of naturally occurring and synthetic compounds. rsc.orgclockss.org Indole alkaloids, for instance, are a class of natural products that contain this ring system and often exhibit significant biological activity. rsc.org The indole structure is present in the essential amino acid tryptophan, as well as in vital neurotransmitters like serotonin (B10506) and melatonin. openmedicinalchemistryjournal.com
The chemical richness of the indole scaffold makes it a privileged structure in medicinal chemistry and drug discovery. rsc.org Compounds incorporating the indole nucleus have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. chapman.edu Its electron-rich nature allows for selective chemical modifications, making it a versatile precursor in the synthesis of complex molecular architectures for pharmaceuticals and advanced materials. openmedicinalchemistryjournal.com
Importance of Halogenated Indoles in Chemical Synthesis
Halogenated indoles, particularly iodo-indoles like 6-Iodo-3-methylindole, are exceptionally important intermediates in modern chemical synthesis. The introduction of a halogen atom onto the indole ring dramatically enhances its synthetic utility. While halogenation can influence the biological activity of a molecule, its primary value in synthesis is its function as a versatile "handle" for forming new carbon-carbon and carbon-heteroatom bonds.
Iodo-substituted arenes are particularly prized for their reactivity in a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.govacs.orgnih.gov These reactions are cornerstones of modern organic synthesis, allowing for the precise and efficient construction of complex molecules from simpler precursors. nih.gov For example, a compound like this compound can serve as a building block where the iodine atom at the C6 position acts as a reactive site for coupling with various partners (e.g., boronic acids, alkynes, or alkenes), enabling the synthesis of more elaborate indole derivatives that would be difficult to access directly. nih.govorganic-chemistry.org The development of hypervalent iodine reagents has further expanded the toolkit for creating these valuable intermediates. frontiersin.org
Position-Specific Substitution in Indole Derivatives
The substitution pattern on the indole ring is critical to its chemical identity and function. The indole nucleus does not react uniformly; certain positions are more reactive than others. The pyrrole ring is generally more reactive toward electrophiles than the benzene ring, with the C3 position being the most nucleophilic and, therefore, the primary site for electrophilic substitution. This inherent reactivity explains the prevalence of C3-substituted indoles, such as the "3-methyl" moiety in this compound. The compound 3-methylindole (B30407), also known as skatole, is itself a naturally abundant substance. chemicalbook.com
While the C3 position is electronically favored for substitution, functionalization at other positions, such as on the benzene ring, requires different synthetic strategies. The presence of the iodine atom at the C6 position in this compound is significant because it provides a site for modification on the carbocyclic portion of the molecule. This allows for a dual approach to creating diversity: derivatization can occur at the nitrogen (N1) or C2 positions of the pyrrole ring, while the C6-iodo group serves as a robust anchor for building out complexity on the benzenoid ring through cross-coupling chemistry. nih.gov This position-specific functionalization is a key strategy for systematically modifying a molecule to optimize its properties for applications in medicinal chemistry or materials science.
Overview of Research Approaches for Substituted Indoles
The construction of substituted indoles like this compound relies on a rich history of named reactions and modern synthetic methodologies. rsc.orgopenmedicinalchemistryjournal.com Among the most classic and enduring methods is the Fischer indole synthesis , discovered in 1883. wikipedia.org This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgnih.gov To synthesize this compound via this route, one would likely start with (4-iodophenyl)hydrazine and react it with acetone, where the subsequent cyclization and loss of ammonia (B1221849) would form the desired indole structure.
Another powerful and more modern method is the Larock indole synthesis , a palladium-catalyzed heteroannulation reaction. wikipedia.orgub.edu This one-pot process constructs the indole ring from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orguninsubria.it The reaction is known for its versatility and high regioselectivity, where the bulkier substituent on the alkyne typically directs itself to the C2 position of the resulting indole. ub.edunih.gov The synthesis of a 3-methylindole derivative using this method would involve a carefully chosen alkyne. These established synthetic routes, along with numerous others like the Bartoli, Madelung, and Reissert syntheses, form the strategic foundation for accessing the diverse range of functionalized indoles used in research today. rsc.org
Data Table for this compound
| Property | Value | Source(s) |
| CAS Number | 2093332-59-1 | chemsrc.comarctomsci.comaccelachem.com |
| Molecular Formula | C₉H₈IN | chemsrc.comaccelachem.com |
| Molecular Weight | 257.07 g/mol | chemsrc.comaccelachem.com |
| MDL Number | MFCD30721250 | arctomsci.comaccelachem.com |
Structure
3D Structure
Properties
Molecular Formula |
C9H8IN |
|---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
6-iodo-3-methyl-1H-indole |
InChI |
InChI=1S/C9H8IN/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5,11H,1H3 |
InChI Key |
SVNXNPDLDAEBHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2)I |
Origin of Product |
United States |
Reactivity and Chemical Transformations Involving 6 Iodo 3 Methylindole
Cross-Coupling Reactions of 6-Iodo-3-methylindole
The iodine substituent at the C-6 position of 3-methylindole (B30407) serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of alkynyl, aryl, and alkenyl moieties.
Sonogashira Coupling for Alkynylation
The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between aryl halides and terminal alkynes, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.govorganic-chemistry.org This reaction is instrumental in the synthesis of arylethynyl indoles. For this compound, the reaction would proceed by the coupling of the C-6 position with a terminal alkyne in the presence of a palladium source, such as PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base, typically triethylamine (B128534) (Et₃N), which also serves as the solvent. nih.govjk-sci.com Microwave assistance can be employed to accelerate the reaction. nih.gov The reaction is generally tolerant of a wide range of functional groups on the alkyne partner, including aryl, vinyl, and alkyl substituents. nih.gov
Table 1: Representative Conditions for Sonogashira Coupling
| Component | Example Reagent/Condition | Role |
| Aryl Halide | This compound | Substrate |
| Alkyne | Phenylacetylene | Coupling Partner |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | Catalyst |
| Copper Co-catalyst | CuI | Co-catalyst |
| Base/Solvent | Et₃N | Base and Solvent |
| Temperature | Room Temperature to 60°C | Reaction Condition |
Suzuki-Miyaura Coupling for Arylation
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds through the palladium-catalyzed reaction of an aryl halide with an organoboron reagent, typically a boronic acid or its ester. mdpi.commdpi.com The C-6 position of this compound is an excellent substrate for this transformation, allowing for the introduction of a variety of aryl and heteroaryl groups. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine (B1218219) ligand, and a base like potassium carbonate or potassium phosphate. nih.govnih.gov The reaction can often be performed under mild conditions and tolerates a wide array of functional groups on both coupling partners. nih.govnih.gov
Table 2: Typical Suzuki-Miyaura Coupling Parameters
| Component | Example Reagent/Condition | Role |
| Aryl Halide | This compound | Substrate |
| Organoboron Reagent | Phenylboronic acid | Coupling Partner |
| Palladium Catalyst | Pd(OAc)₂ with a phosphine ligand | Catalyst |
| Base | K₃PO₄ | Activates boronic acid |
| Solvent | Dioxane/Water | Solvent System |
| Temperature | 60°C to 100°C | Reaction Condition |
Heck Reaction for Alkenylation
The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. nih.govorganic-chemistry.org This reaction provides a direct method for the vinylation of the C-6 position of this compound. The reaction is typically performed in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), often with a phosphine ligand, and a base, such as triethylamine or sodium acetate. nih.govorganic-chemistry.org Electron-deficient alkenes, like acrylates and styrenes, are common coupling partners. organic-chemistry.org The Heck reaction generally exhibits high stereoselectivity, favoring the formation of the trans isomer. nih.gov
Table 3: General Conditions for the Heck Reaction
| Component | Example Reagent/Condition | Role |
| Aryl Halide | This compound | Substrate |
| Alkene | Methyl acrylate | Coupling Partner |
| Palladium Catalyst | Pd(OAc)₂ | Catalyst |
| Base | NaOAc | Base |
| Solvent | Ethanol or DMF | Solvent |
| Temperature | 100°C to 140°C | Reaction Condition |
Ullmann Condensation Analogues
The Ullmann condensation is a copper-catalyzed reaction that forms new carbon-carbon or carbon-heteroatom bonds by coupling an aryl halide with a nucleophile, such as an alcohol, amine, or thiol. organic-chemistry.orgresearchgate.net While classic Ullmann reactions often require harsh conditions, modern modifications using ligands like diamines or amino alcohols allow the reaction to proceed under milder conditions. researchgate.net this compound can serve as the aryl halide partner in these reactions, enabling the formation of C-N, C-O, and C-S bonds at the C-6 position. The reaction typically involves a copper(I) catalyst, a ligand, and a base. researchgate.net
Metalation Processes and Subsequent Electrophilic Quenching
The indole (B1671886) ring can be deprotonated at various positions using strong bases, creating a nucleophilic center that can react with a range of electrophiles. For this compound, two primary metalation pathways are plausible: direct deprotonation of a C-H bond or halogen-metal exchange.
Deprotonation of the N-H bond of the indole is the most facile, typically achieved with bases like sodium hydride or n-butyllithium. Subsequent deprotonation at a carbon position can occur, often directed by a substituent. In the case of N-protected this compound, directed ortho-metalation could potentially occur at the C-7 position due to the directing effect of the iodine atom, or at the C-2 position, which is the most acidic C-H bond on the pyrrole (B145914) ring of N-alkylindoles. acs.org
Alternatively, halogen-metal exchange at the C-6 position can be achieved using organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures. This process generates a 6-lithio-3-methylindole intermediate, which can then be quenched with various electrophiles to introduce a wide array of functional groups at the C-6 position.
Table 4: Potential Electrophiles for Quenching Lithiated Indoles
| Electrophile | Functional Group Introduced |
| CO₂ | Carboxylic acid |
| DMF | Aldehyde |
| Alkyl halides | Alkyl group |
| Ketones/Aldehydes | Hydroxyalkyl group |
| Disulfides | Thioether |
Electrophilic Aromatic Substitution at Unsubstituted Positions of the Indole Core
The indole nucleus is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution. The preferred site of attack is generally the C-3 position. However, since this position is substituted with a methyl group in this compound, electrophilic attack will be directed to other positions on the ring. The electron-donating nature of the pyrrole nitrogen activates the entire ring, particularly the C-2, C-4, and C-6 positions. Given that the C-6 position is already substituted, electrophilic attack is most likely to occur at the C-2, C-4, or C-5 positions. The precise regioselectivity will depend on the specific electrophile and the reaction conditions.
Common electrophilic aromatic substitution reactions include:
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride and dimethylformamide. ijpcbs.comwikipedia.org For 3-methylindoles, formylation generally occurs at the C-2 position.
Nitration: Nitration of indoles can be achieved using nitric acid in various media. For indoles with a substituted C-3 position, nitration often occurs on the benzene (B151609) ring, with the C-4, C-5, and C-6 positions being potential sites of substitution. umn.edu The presence of the iodine at C-6 would likely direct nitration to the C-4 or C-5 positions.
Halogenation: Halogenation of indoles can be accomplished with various halogenating agents. For N-protected indoles, halogenation can be directed to the C-2 position. researchgate.net Enzymatic halogenation has also been shown to be effective for the C-3 halogenation of indoles, though this position is already substituted in the target molecule. nih.govresearchgate.net
Nucleophilic Substitutions and Modifications of the Indole Ring
The iodine atom on the indole ring of this compound serves as a versatile handle for various nucleophilic substitution reactions, primarily through transition-metal-catalyzed cross-coupling. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C6 position, significantly diversifying the molecular architecture.
Palladium-Catalyzed Cross-Coupling Reactions:
Aryl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium(0) catalyst. This reactivity is exploited in several key transformations:
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, creating a C(sp²)-C(sp) bond. nih.govwikipedia.orgorganic-chemistry.org For this compound, this would involve reacting it with an alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base to yield a 6-alkynyl-3-methylindole derivative. nih.govwikipedia.orgnih.gov The reaction is robust and can be performed under mild conditions. wikipedia.org
Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl iodide with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This transformation would yield a 6-alkenyl-3-methylindole, providing a route to substituted styrenyl-type structures on the indole core. The reaction is typically carried out with a palladium catalyst and a base. wikipedia.orglibretexts.org
Suzuki Coupling: This involves the coupling of the aryl iodide with an organoboron compound, such as a boronic acid or ester. It is a powerful method for forming biaryl structures. Reacting this compound with an arylboronic acid under Suzuki conditions would produce a 6-aryl-3-methylindole.
Other Couplings: Other notable palladium-catalyzed reactions include the Stille coupling (with organotin compounds), Buchwald-Hartwig amination (for C-N bond formation with amines), and cyanation (to introduce a nitrile group).
These cross-coupling reactions demonstrate the utility of the C6-iodo group as a site for introducing a wide array of functional groups and molecular fragments, which is crucial for building complex indole derivatives for various applications.
| Coupling Reaction | Reactant | Catalyst System (Typical) | Product Type |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | 6-Alkynyl-3-methylindole |
| Heck | Alkene | Pd catalyst, Base | 6-Alkenyl-3-methylindole |
| Suzuki | Boronic Acid/Ester | Pd catalyst, Base | 6-Aryl-3-methylindole |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | 6-Amino-3-methylindole |
Radical Pathways in this compound Transformations
Beyond traditional two-electron chemistry, the carbon-iodine bond in this compound is susceptible to homolytic cleavage, enabling transformations that proceed through radical intermediates. These pathways are often initiated by photoredox catalysis, which uses visible light to generate highly reactive species under mild conditions. nih.govrsc.org
Visible-light-mediated photoredox catalysis can initiate the formation of an aryl radical from an aryl iodide. nih.gov In this process, a photocatalyst, upon excitation by light, can engage in a single-electron transfer (SET) with the aryl iodide. This reduction generates a radical anion, which then fragments to release an iodide anion and the desired aryl radical.
Once formed, the 6-indolyl radical is a highly reactive intermediate that can participate in various bond-forming reactions. A prominent application is in intramolecular radical cyclization . nih.govresearchgate.net If the indole nitrogen is substituted with a tether containing a radical acceptor, such as an alkene or alkyne, the generated C6 radical can add to this unsaturated bond, forming a new ring. This strategy is a powerful method for constructing polycyclic indole-containing structures. While direct examples involving this compound are specific to synthetic design, the general principle is well-established for aryl iodides. mdpi.com
The generation of carbon-centered radicals from unactivated bromo- and iodoalkanes and arenes via photoredox gold catalysis has been demonstrated, highlighting a mild alternative to traditional methods that use organostannanes or pyrophoric initiators. nih.gov This approach allows for free-radical cyclizations onto the indole nucleus. nih.gov
Oxidative Transformations and Umpolung Reactivity of Indole Nitrogen
The indole ring is electron-rich and typically undergoes electrophilic substitution, with the C3 position being the most nucleophilic. However, specific reaction conditions can lead to oxidative transformations and even a reversal of the indole's inherent polarity, a concept known as "umpolung." nih.govresearchgate.netresearchgate.net
Oxidative Transformations:
The indole nucleus of 3-methylindole can be oxidized to form various products. A common transformation is the oxidation to 3-methyloxindole (B30408) , where the C2 position is oxidized. This can be achieved using various oxidizing agents. acs.org Cytochrome P450 enzymes, for instance, are known to metabolize 3-methylindole through hydroxylation, epoxidation, and dehydrogenation pathways, leading to products like indole-3-carbinol (B1674136) and 3-methyloxindole. nih.gov Chemical methods, such as those employing n-Bu₄NI as a catalyst and TBHP as an oxidant, can lead to selective oxidative cleavage of the C2-C3 bond in 3-methylindoles in the presence of primary amines to afford quinazolinones. acs.org
Umpolung Reactivity:
Umpolung refers to the inversion of the normal reactivity of a functional group. nih.govresearchgate.net The indole C3-position is strongly nucleophilic. However, its reactivity can be reversed to become electrophilic. One strategy to achieve this involves the iodination of the indole nitrogen. nih.gov In a process catalyzed by chiral quaternary ammonium (B1175870) hypoiodite, an N-iodoindole intermediate is generated. nih.gov This N-I bond alters the electronic properties of the indole ring, rendering the C3 position electrophilic. This electrophilic center can then be attacked by a nucleophile, leading to dearomatization reactions and the formation of spiroindolenines. nih.gov While this has been demonstrated on 2,3-disubstituted indoles, the underlying principle of activating the indole via N-halogenation is a key concept in modifying its inherent reactivity. nih.gov Another approach to achieve umpolung at the C3 position is through gold catalysis, where an ortho-azido group on a tethered arylalkyne delivers a nitrene intramolecularly, leading to a gold carbene intermediate that is highly electrophilic at the indole C3-position. nih.govresearchgate.net
Biotransformations of Indole Derivatives by Microbial Cultures
Microorganisms possess a vast arsenal (B13267) of enzymes capable of metabolizing a wide range of organic compounds, including halogenated indoles. nih.gov The biotransformation of these compounds is significant for both environmental bioremediation and the synthesis of novel bioactive molecules. nih.govvliz.be
The microbial degradation of the parent compound, 3-methylindole (skatole), has been extensively studied. Several bacterial strains have been identified that can use 3-methylindole as a carbon and energy source or co-metabolize it. nih.govfrontiersin.org
Acinetobacter species: Strains such as Acinetobacter oleivorans, Acinetobacter toweneri, and Acinetobacter guillouiae have been shown to efficiently degrade 3-methylindole under aerobic conditions. frontiersin.orgmdpi.comnih.gov The degradation pathway can involve intermediates like indole-3-carboxylic acid and indole-3-carboxaldehyde (B46971). frontiersin.org
Pseudomonas species: Pseudomonas putida can degrade 3-methylindole under oxygen-limited conditions, forming metabolites like 3-methyloxindole and 2-aminoacetophenone. researchgate.net Pseudomonas aeruginosa also metabolizes the compound aerobically. nih.gov
Cupriavidus sp.: Strain KK10 has been shown to rapidly biotransform 3-methylindole through multiple pathways, including the fission of the carbocyclic aromatic ring to yield single-ring pyrrole carboxylic acids. researchgate.net
Anaerobic Consortia: Under anaerobic conditions, methanogenic consortia can transform 3-methylindole into 3-methyloxindole. nih.gov
While studies specifically on this compound are less common, the principles of microbial degradation of halogenated aromatics are well-established. nih.gov The process can involve initial dehalogenation or metabolism of the core indole structure. Furthermore, FADH₂-dependent halogenase enzymes are known to be involved in the halogenation of aromatic compounds, including indole moieties, indicating that microbial systems can both add and potentially remove halogen atoms from the indole scaffold. nih.gov
| Microorganism | Condition | Key Metabolites/Products |
| Acinetobacter oleivorans AO-06 | Aerobic | Indole-3-carboxylic acid, Indole-3-carboxaldehyde |
| Pseudomonas putida LPC24 | Oxygen-limited | 3-Methyloxindole, 2-Aminoacetophenone |
| Cupriavidus sp. KK10 | Aerobic | Pyrrole carboxylic acids |
| Methanogenic Consortium | Anaerobic | 3-Methyloxindole |
Spectroscopic and Computational Characterization of 6 Iodo 3 Methylindole and Its Analogs
Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights
The precise structural determination of synthetic compounds like 6-iodo-3-methylindole relies on a combination of modern spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and Mass Spectrometry provide complementary information, allowing for unambiguous confirmation of the molecular structure, including the specific arrangement of substituents on the indole (B1671886) scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, the exact connectivity and regiochemistry of this compound can be established.
The indole N-H proton typically appears as a broad singlet in the downfield region (around δ 7.8-8.1 ppm) due to its acidic nature and quadrupole broadening from the nitrogen atom. The C-2 proton, adjacent to the nitrogen and the methyl-substituted carbon, is expected to appear as a singlet or a finely split multiplet around δ 6.9-7.1 ppm. The methyl group at C-3 gives rise to a characteristic sharp singlet in the upfield region, typically around δ 2.3 ppm.
The protons on the benzene (B151609) ring (H-4, H-5, and H-7) provide crucial information about the C-6 substitution. H-7, being adjacent to the iodine-bearing carbon, is expected to be a singlet or a narrowly split doublet around δ 7.6-7.7 ppm. H-4, also adjacent to a substituted carbon (C-3a), would likely appear as a doublet around δ 7.5 ppm. The H-5 proton, positioned between H-4 and the iodine at C-6, would appear as a doublet of doublets. The substitution of a less electronegative iodine for a more electronegative chlorine is expected to cause a slight upfield shift for the adjacent protons.
| Proton | Predicted δ (ppm) for this compound | Observed δ (ppm) for 6-Chloro-3-methyl-1H-indole rsc.org | Multiplicity | Coupling Constant (J) in Hz (Analog) |
|---|---|---|---|---|
| N-H | ~7.90 | 7.88 | s (broad) | - |
| H-7 | ~7.65 | 7.33 | d | J = 1.5 |
| H-4 | ~7.45 | 7.48 | d | J = 8.4 |
| H-5 | ~7.05 | 7.09 | dd | J = 8.4, 1.8 |
| H-2 | ~6.98 | 6.95 | m | - |
| 3-CH₃ | ~2.30 | 2.31 | d | J = 0.9 |
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum is typically proton-decoupled, resulting in a series of singlet peaks, each corresponding to a unique carbon environment. The chemical shifts are highly sensitive to the electronic environment, with the heavy iodine atom at C-6 exerting a significant upfield "heavy-atom effect" on its directly attached carbon.
Based on data from 6-chloro-3-methyl-1H-indole rsc.org and known substituent effects cdnsciencepub.com, the C-6 carbon in the iodo-analog is predicted to be significantly shielded, appearing at a much lower chemical shift (around δ 85-90 ppm) compared to the chloro-analog (δ 127.93 ppm). The other carbon signals are also affected. The quaternary carbons C-3a and C-7a, which are part of the ring junction, are expected around δ 125-138 ppm. The methyl-bearing C-3 is typically found upfield around δ 111-112 ppm, while the C-2 is more downfield at approximately δ 122 ppm. The methyl carbon itself gives a signal in the far upfield region (δ 9-10 ppm).
| Carbon | Predicted δ (ppm) for this compound | Observed δ (ppm) for 6-Chloro-3-methyl-1H-indole rsc.org |
|---|---|---|
| C-7a | ~137.0 | 136.67 |
| C-3a | ~127.5 | 127.05 |
| C-4 | ~122.5 | 122.32 |
| C-2 | ~122.0 | 119.94 |
| C-5 | ~120.0 | 119.82 |
| C-3 | ~112.0 | 112.03 |
| C-7 | ~114.0 | 110.96 |
| C-6 | ~87.0 | 127.93 |
| 3-CH₃ | ~9.7 | 9.67 |
To unequivocally confirm the substitution pattern and assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a clear correlation between H-4 and H-5, confirming their adjacent relationship on the benzene ring. emerypharma.com The absence of a correlation from H-7 to either H-5 or H-4 would confirm its isolated position, consistent with substitution at C-6.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon atom. It would be used to definitively assign the chemical shifts of C-2, C-4, C-5, C-7, and the methyl carbon by correlating their signals to their corresponding, already assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which helps piece together the molecular fragments and confirm the position of substituents that lack protons (like the iodine at C-6). youtube.comemerypharma.com Key expected HMBC correlations for this compound would include:
Protons of the C-3 methyl group showing correlations to C-2, C-3, and the quaternary carbon C-3a.
The H-2 proton correlating to C-3, C-3a, and C-7a.
The H-7 proton showing correlations to C-5, C-6, and C-7a, which would provide strong evidence for the iodine atom's position at C-6.
The H-4 proton correlating to C-5, C-6, and C-7a, further confirming the substitution pattern.
Together, these 2D NMR experiments provide a comprehensive and unambiguous confirmation of the this compound structure, leaving no doubt about the regioselectivity of the substituents.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
The IR spectrum is expected to be dominated by a sharp, strong absorption band in the 3400-3500 cm⁻¹ region, characteristic of the N-H stretching vibration of the indole ring. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The region between 1450 and 1650 cm⁻¹ will contain several bands corresponding to the C=C stretching vibrations of the aromatic and pyrrole (B145914) rings. The C-N stretching vibration is expected in the 1300-1350 cm⁻¹ range. The presence of the heavy iodine atom is most directly observed through the C-I stretching vibration, which is expected at a very low frequency, typically in the 500-600 cm⁻¹ region of the far-IR or Raman spectrum.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3400 - 3500 | Strong, Sharp (IR) |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium |
| Aromatic C=C Stretch | 1450 - 1620 | Medium-Strong |
| CH₃ Bending | 1370 - 1470 | Medium |
| C-N Stretch | 1300 - 1350 | Medium |
| C-I Stretch | 500 - 600 | Strong (Raman) |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization. For this compound (C₉H₈IN), the calculated monoisotopic molecular weight is 256.97 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at a mass-to-charge ratio (m/z) of 257.
The fragmentation of the molecular ion provides a roadmap of the molecule's structure. chemguide.co.uk The fragmentation of indoles is well-characterized and typically involves several key pathways. nih.gov For this compound, the following primary fragmentation ions are expected:
[M - I]⁺: Loss of the iodine atom is a highly probable event, leading to a prominent peak at m/z 130. This fragment corresponds to the 3-methylindole (B30407) cation.
[M - H]⁺: Loss of a hydrogen atom, likely from the methyl group to form a stable quinolinium-like cation, would result in a peak at m/z 256.
[M - CH₃]⁺: Loss of the methyl group from the molecular ion would produce a fragment at m/z 242, corresponding to the 6-iodoindole cation.
[M - HCN]⁺•: A characteristic fragmentation for indoles is the expulsion of a neutral hydrogen cyanide molecule from the pyrrole ring, which would yield an ion at m/z 230.
The relative abundance of these fragments helps to confirm the presence and location of the various substituents on the indole core. The peak at m/z 130, resulting from the facile loss of iodine, would likely be a significant peak in the spectrum.
| m/z | Predicted Fragment Ion | Neutral Loss |
|---|---|---|
| 257 | [C₉H₈IN]⁺• (Molecular Ion) | - |
| 256 | [C₉H₇IN]⁺ | •H |
| 242 | [C₈H₅IN]⁺ | •CH₃ |
| 230 | [C₈H₇I]⁺• | HCN |
| 130 | [C₉H₈N]⁺ | •I |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For indole and its derivatives, such as this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org These transitions, primarily of the π → π* type, are characteristic of the indole chromophore. libretexts.orguzh.ch The position and intensity of the absorption bands in the UV-Vis spectrum are sensitive to the nature and position of substituents on the indole ring.
In the case of indole itself, the UV absorption spectrum typically displays two main bands corresponding to the ¹La and ¹Lb ← A electronic transitions. nih.gov The energetic ordering and mixing of these states can be significantly influenced by substitution. ru.nl For instance, studies on 4-substituted indoles have shown that the absorption maximum correlates with the electrophilicity index of the substituent. nih.gov Halogen substitution, as in this compound, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent indole molecule due to the electron-donating and withdrawing effects of the iodine atom. docbrown.info This shift arises from the alteration of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org
The solvent environment can also play a crucial role in the electronic transitions of indole derivatives. Solvatochromic effects, where the absorption wavelength changes with solvent polarity, are commonly observed. researchgate.netnih.gov For example, a redshift with increasing solvent polarity can indicate a π → π* transition involving intramolecular charge transfer. researchgate.netsemanticscholar.org Experimental and theoretical studies on various indole-containing dyes have demonstrated that the choice of solvent can lead to significant shifts in the UV-Vis spectra. nih.gov
Table 1: Typical Electronic Transitions in Indole Derivatives
| Transition Type | Description | Wavelength Region |
|---|---|---|
| π → π* | Promotion of an electron from a π bonding orbital to a π anti-bonding orbital. uzh.ch | Strong absorption in the UV region. uzh.ch |
| n → π* | Promotion of a lone pair electron to a π anti-bonding orbital. uzh.ch | Weaker absorption, often at longer wavelengths than π → π*. uzh.ch |
This table provides a generalized overview of electronic transitions and may not represent the exact values for this compound.
Computational Chemistry and Theoretical Studies
Computational chemistry provides invaluable insights into the molecular properties and reactivity of compounds like this compound, complementing experimental findings.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a robust method for studying the electronic structure and properties of indole derivatives. rsc.orgscispace.com It offers a good balance between computational cost and accuracy, making it suitable for a wide range of molecular systems. google.comnih.gov
A fundamental step in computational analysis is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. google.comfaccts.de For this compound, DFT methods, such as those employing the B3LYP functional with an appropriate basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized molecular structure. nih.govresearchgate.net The choice of functional and basis set is crucial for obtaining reliable geometries. google.com Dispersion corrections are often included to accurately model noncovalent interactions. google.com
Once the geometry is optimized, various electronic properties can be calculated. Analysis of the electronic structure provides information about the distribution of electrons within the molecule. rsc.org For substituted indoles, DFT calculations have been used to investigate spin density distributions in their radical cations, which can explain differences in their reactivity. rsc.org The electronic nature of substituents and their position on the indole ring critically influence the properties of the excited states. ru.nl
DFT calculations are also a powerful tool for predicting spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with reasonable accuracy, aiding in the structural elucidation of molecules. nih.gov Various computational approaches, from quantum mechanical methods to machine learning models, have been developed for this purpose. nih.govnih.gov For complex molecules, these predictions can help assign experimental spectra and understand the relationship between structure and chemical shift.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The energy and spatial distribution of these orbitals are key to predicting a molecule's behavior in chemical reactions. youtube.comyoutube.com
The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net For this compound, the iodine and methyl substituents will influence the energies and distributions of the HOMO and LUMO, thereby affecting its chemical properties. DFT calculations can provide detailed visualizations and energy levels of these frontier orbitals. semanticscholar.org
Table 2: Key Concepts in Frontier Molecular Orbital Analysis
| Orbital | Description | Role in Reactivity |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that contains electrons. youtube.com | Electron donor (nucleophile). youtube.com |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is empty of electrons. youtube.com | Electron acceptor (electrophile). youtube.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicator of chemical reactivity and stability. researchgate.net |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms, providing insights that can be difficult to obtain through experiments alone. copernicus.orgnih.gov For reactions involving indole and its derivatives, computational studies can help to map out potential energy surfaces, identify transition states, and calculate reaction barriers. copernicus.orgscispace.com
By employing methods like DFT, researchers can model the step-by-step transformation of reactants into products. copernicus.org For instance, computational studies on the atmospheric oxidation of indole have elucidated the dominant reaction pathways and identified the primary products. copernicus.orgcopernicus.org These studies involve calculating the energies of reactants, intermediates, transition states, and products to determine the most favorable reaction course. copernicus.org
In the context of this compound, computational modeling could be used to explore its reactivity in various chemical transformations. For example, it could be used to predict the regioselectivity of nucleophilic additions to indolynes, which are highly reactive intermediates derived from indoles. scispace.com Such computational insights can guide the design of new synthetic routes and help to understand the factors that control the outcome of a reaction. nih.gov
Analysis of Non-Covalent Interactions and Molecular Charge Distribution
The stability and supramolecular architecture of crystalline solids are significantly influenced by a complex network of non-covalent interactions. In the case of this compound and its analogs, understanding these weak forces and the distribution of electronic charge within the molecule is crucial for predicting their physical properties and potential applications. Computational methods, such as Hirshfeld surface analysis and Natural Bond Orbital (NBO) analysis, provide profound insights into these molecular characteristics.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. For halogenated indole derivatives, such as bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole compounds, Hirshfeld analysis has revealed a variety of significant non-covalent interactions. iucr.orgnih.gov These include conventional hydrogen bonds, as well as weaker C-H⋯π, π–π stacking, and halogen bonding interactions. nih.govnih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, with different types of contacts appearing as distinct patterns. For instance, in a related bromo-indole derivative, the most significant intermolecular contacts were identified as H⋯O/O⋯H (24.3%), H⋯H (18.4%), and Br⋯H/H⋯Br (16.8%). iucr.org Given the similar electronic properties of iodine and bromine, it is anticipated that this compound would exhibit a comparable landscape of intermolecular contacts, with iodine participating in significant halogen bonding.
The molecular charge distribution, which is fundamental to understanding a molecule's reactivity and electrostatic potential, can be effectively analyzed using Natural Bond Orbital (NBO) theory. NBO analysis transforms the complex many-electron wavefunction of a molecule into a set of localized orbitals that correspond to the intuitive chemical concepts of core, lone pair, and bonding orbitals. This method allows for the quantification of donor-acceptor interactions, which are indicative of charge delocalization and intramolecular stabilization. In studies of various indole derivatives, NBO analysis has been employed to investigate the charge delocalization and stability of the molecules. researchgate.netresearchgate.net For this compound, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair electrons into the aromatic system, a characteristic feature of the indole ring. Furthermore, the analysis would elucidate the influence of the electron-withdrawing iodine atom and the electron-donating methyl group on the charge distribution across the indole scaffold.
The molecular electrostatic potential (MEP) surface is another valuable tool for visualizing charge distribution and predicting reactive sites. The MEP maps the electrostatic potential onto the electron density surface of a molecule, with different colors representing regions of varying potential. In computational studies of indole derivatives, the MEP surface has been used to identify electron-rich and electron-poor regions, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.nettandfonline.com For this compound, the MEP surface would be expected to show a negative potential around the nitrogen atom and the π-system of the indole ring, while the region around the hydrogen attached to the nitrogen would exhibit a positive potential.
Interactive Data Table of Common Non-Covalent Interactions in Indole Analogs:
| Interaction Type | Description | Typical Energy (kJ/mol) |
| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | 15-40 |
| π–π Stacking | An attractive, noncovalent interaction between aromatic rings. | 0-50 |
| C-H⋯π Interactions | A weak hydrogen bond where a C-H group acts as the hydrogen bond donor and a π-system acts as the acceptor. | 5-15 |
| Halogen Bonding | A noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. | 5-30 |
Computational Design of Indole Derivatives
Computational chemistry plays a pivotal role in the rational design of novel indole derivatives with tailored properties. By employing a range of theoretical methods, researchers can predict the geometric, electronic, and spectroscopic characteristics of yet-to-be-synthesized molecules, thereby guiding experimental efforts and accelerating the discovery process. Density Functional Theory (DFT) is a particularly powerful and widely used method for this purpose. researchgate.net
The design process often begins with the optimization of the molecular geometry to determine the most stable conformation of the target molecule. For indole derivatives, DFT calculations using functionals such as B3LYP and basis sets like 6-311++G(d,p) have been shown to provide optimized geometries that are in good agreement with experimental data from X-ray crystallography. tandfonline.com These calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, such calculations would elucidate the planarity of the indole ring and the orientation of the methyl and iodo substituents.
Once the optimized geometry is obtained, a variety of molecular properties can be calculated. Frontier Molecular Orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is essential for understanding the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical stability and reactivity. researchgate.nettandfonline.com A smaller HOMO-LUMO gap generally implies a more reactive molecule. For the design of novel indole derivatives, the positions and energies of the HOMO and LUMO can be tuned by the introduction of different substituents to achieve desired electronic properties.
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. tandfonline.com By calculating the energies of electronic transitions between different molecular orbitals, TD-DFT can provide valuable insights into the photophysical properties of a compound. This is particularly useful in the design of indole derivatives for applications in materials science, such as organic light-emitting diodes (OLEDs) or fluorescent probes. For this compound, TD-DFT calculations could predict its absorption maxima and help in the design of analogs with specific optical properties.
Furthermore, computational methods can be used to predict other spectroscopic signatures, such as the vibrational frequencies observed in infrared (IR) and Raman spectroscopy, as well as the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy. tandfonline.com The calculated spectra can be compared with experimental data to confirm the structure of a synthesized compound or can be used to predict the spectroscopic features of a designed molecule. The Vibrational Energy Distribution Analysis (VEDA) can be employed to assign the calculated vibrational modes to specific molecular motions. tandfonline.com
Interactive Data Table of Computational Methods in Indole Derivative Design:
| Computational Method | Information Obtained | Application in Design |
| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure, vibrational frequencies. | Prediction of stable conformations and spectroscopic properties. |
| Time-Dependent DFT (TD-DFT) | Electronic transition energies, UV-Vis absorption spectra. | Design of molecules with specific optical and photophysical properties. |
| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, electron density distribution in frontier orbitals. | Prediction of chemical reactivity and electronic properties. |
| Natural Bond Orbital (NBO) Analysis | Donor-acceptor interactions, charge distribution, intramolecular stabilization. | Understanding electronic delocalization and substituent effects. |
| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution, identification of electrophilic and nucleophilic sites. | Prediction of intermolecular interactions and reactive sites. |
Advanced Research Applications in Organic Synthesis
6-Iodo-3-methylindole as a Versatile Synthetic Building Block
The true strength of this compound lies in its capacity to serve as a foundational element for the construction of more elaborate molecules. The iodine atom is not merely a substituent but a versatile functional handle, enabling a wide array of chemical transformations, particularly transition-metal-catalyzed cross-coupling reactions. This reactivity allows chemists to forge new carbon-carbon and carbon-heteroatom bonds with high precision, making it an invaluable starting point for diverse molecular targets.
The carbon-iodine bond at the 6-position of the indole (B1671886) ring is an ideal site for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry, allowing for the modular construction of complex molecular frameworks. By employing different coupling partners, a variety of substituents can be introduced at the C6 position, leading to a vast range of intricate heterocyclic derivatives. The predictable reactivity of the C-I bond makes this compound a reliable substrate for these transformations. nih.gov
Key reactions that transform this compound into more complex structures include:
Sonogashira Coupling: Reaction with terminal alkynes to form 6-alkynyl-3-methylindoles. These products are crucial intermediates for creating extended π-conjugated systems. nih.gov
Suzuki Coupling: Reaction with boronic acids or esters to forge a new carbon-carbon single bond, attaching new aryl or vinyl groups. This is a powerful method for building biaryl structures or introducing other complex carbon-based fragments. nih.gov
Heck Coupling: Reaction with alkenes to form 6-alkenyl-3-methylindoles, extending the conjugation of the indole system and providing access to stilbene-like structures. nih.gov
Buchwald-Hartwig Amination: Reaction with amines to form 6-amino-3-methylindole derivatives, a common structural motif in pharmacologically active compounds.
Below is a summary of key coupling reactions utilizing iodoindoles as precursors.
| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure |
| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | 6-Alkynylindole |
| Suzuki Coupling | Boronic Acid/Ester | C-C (sp²) | 6-Aryl/Vinylindole |
| Heck Coupling | Alkene | C-C (sp²) | 6-Alkenylindole |
| Buchwald-Hartwig | Amine | C-N | 6-Aminoindole |
Indole alkaloids represent a large and structurally diverse class of natural products, many of which possess significant biological activity. nih.gov A significant number of these natural products feature substitution on the benzene (B151609) portion of the indole nucleus. This compound serves as a strategic precursor in the retrosynthetic analysis of alkaloids and other natural products that are functionalized at the C6 position.
While direct total syntheses starting from this compound are specific to the target molecule, its utility is clear. A synthetic chemist can envision using the iodine as a handle to introduce a key fragment of the natural product core via one of the cross-coupling reactions mentioned previously. For instance, a complex aryl group or a carbon chain required for a subsequent cyclization reaction could be installed via a Suzuki or Sonogashira coupling, respectively. This strategic placement of a reactive handle makes this compound a valuable chiron in the synthetic chemist's toolbox for accessing the core structures of complex indole alkaloids. nih.govresearchgate.net
The indole nucleus is an excellent electron donor, a property that can be exploited in the design of organic chromophores for applications in materials science, such as organic light-emitting diodes (OLEDs) and organic solar cells. nih.govopenmedicinalchemistryjournal.com Specifically, iodoindoles are used to construct "push-pull" systems, where the electron-donating indole (the "push") is connected to an electron-accepting group (the "pull") through a π-conjugated bridge.
The synthesis of these chromophores often begins with a Sonogashira coupling reaction using an iodoindole precursor to install a conjugated alkyne bridge. acs.org This intermediate is then reacted with an acceptor molecule to complete the push-pull structure. nih.govnih.gov The iodine's role is critical, as it provides the specific location for building the conjugated system. By varying the acceptor group, the electronic properties, and thus the color (absorption wavelength), of the chromophore can be precisely tuned across the visible spectrum. nih.govresearchgate.net
Research on related iodoindoles has demonstrated this principle effectively. The maximum absorption wavelength (λmax) of the resulting chromophore is directly influenced by the strength of the electron acceptor group attached to the indole-alkyne framework.
| Indole-Alkyne Donor | Acceptor Group | Resulting λmax (nm) |
| N-Methyl-3-alkynylindole | Phenyl | 378 nm |
| N-Methyl-3-alkynylindole | Nitrophenyl | 395 nm |
| N-Methyl-3-alkynylindole | Dicyanovinyl | 510 nm |
| N-Methyl-3-alkynylindole | Tricyanovinyl | 545 nm |
Data derived from analogous N-methyl-3-iodoindole systems. nih.gov
Role in Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, drug-like molecule in the final steps of its synthesis. This approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies without having to redesign the entire synthetic route.
The carbon-iodine bond is exceptionally well-suited for LSF. nih.gov A molecule like this compound can be incorporated into a larger molecular scaffold, with the iodine atom acting as a latent reactive site. It is generally unreactive to many common reagents, allowing chemists to perform modifications on other parts of the molecule. Then, at a late stage, the C-I bond can be selectively targeted using robust and highly specific transition-metal-catalyzed cross-coupling reactions to introduce new functional groups. This provides a modular and efficient way to fine-tune the pharmacological properties of a lead compound. The ability to use the C6-iodine as a versatile anchor point for diversification is a key application of this building block in modern drug discovery.
Synthesis of Radiolabeled Indole Derivatives for Research Probes
Radiolabeled molecules are indispensable tools in biomedical research and diagnostic imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These techniques require molecules that are tagged with a positron-emitting or gamma-emitting isotope.
Aryl iodides, including this compound, are ideal precursors for the synthesis of radioiodinated probes. The existing stable iodine atom (¹²⁷I) can be directly swapped for a radioactive iodine isotope, such as ¹²³I, ¹²⁴I, or ¹³¹I. This isotopic exchange reaction is often facilitated by copper salts and can be performed on the final molecule, making it a highly efficient labeling strategy. The resulting radiolabeled indole derivative can then be used as a research probe to study biological processes, such as the binding of a drug to its receptor protein in vivo. The presence of the iodine atom in the this compound structure makes it pre-configured for this important application in molecular imaging and biomedical research.
Contribution to the Development of Novel Catalytic Systems and Reaction Methodologies
While not a catalyst itself, this compound plays a crucial role as a benchmark substrate in the development and validation of new synthetic methods. When chemists discover a new catalyst or reaction protocol, particularly for cross-coupling reactions, they must demonstrate its effectiveness and scope on a wide range of substrates. ucsb.edu
Electron-rich heterocyclic iodides like this compound are important test cases because they can sometimes be challenging substrates. The indole nucleus can potentially interact with the metal catalyst in unintended ways. Therefore, the successful coupling of this compound with a new catalytic system serves as strong evidence of the method's robustness, functional group tolerance, and broad applicability. acs.orgacs.org By being a reliable and representative substrate, this compound contributes to the advancement of reaction methodologies that ultimately benefit the entire field of organic synthesis. nih.gov
Studies on Reaction Kinetics and Thermodynamics for Indole Transformations
Comprehensive studies focusing specifically on the reaction kinetics and thermodynamics of transformations involving this compound are not extensively available in publicly accessible scientific literature. While the broader field of indole chemistry has been thoroughly investigated, detailed quantitative data, such as rate constants, activation energies, and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy changes) for reactions of this particular substituted indole, remain scarce.
However, general principles of physical organic chemistry allow for a qualitative understanding of how the substituents—an iodine atom at the 6-position and a methyl group at the 3-position—would influence the kinetics and thermodynamics of various indole transformations.
Influence of Substituents on Reaction Kinetics
The reactivity of the indole ring is significantly influenced by the electronic effects of its substituents. The Hammett equation is a valuable tool for quantifying the effect of substituents on the rates and equilibria of reactions of aromatic compounds. For electrophilic aromatic substitution, a common transformation for indoles, the reaction rate is sensitive to the electron-donating or electron-withdrawing nature of the substituents.
3-Methyl Group: The methyl group at the 3-position is an electron-donating group through an inductive effect. This increases the electron density of the indole ring, generally making it more nucleophilic and thus more reactive towards electrophiles. However, the 3-position is the most common site of electrophilic attack on the indole nucleus. The presence of the methyl group at this position blocks this site, directing electrophilic attack to other positions on the ring, primarily the 2-position of the pyrrole (B145914) ring or positions on the benzene ring.
A study on the coupling of aryldiazonium tetrafluoroborates with indole and 3-methylindole (B30407) demonstrated linear Hammett plots, confirming that these reactions are typical electrophilic aromatic substitutions. While this study did not include this compound, it underscores the applicability of such analyses to understand substituent effects on the reaction rates of indoles.
Influence of Substituents on Reaction Thermodynamics
The thermodynamic parameters of a reaction, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) change, determine the position of equilibrium. These parameters would also be influenced by the substituents on the indole ring.
Hypothetical Data for Indole Transformations
While specific experimental data for this compound is not available, we can present a hypothetical data table to illustrate the type of information that would be generated in a kinetic study of an electrophilic substitution reaction. The following table is for illustrative purposes only and does not represent actual experimental data.
| Compound | Relative Rate Constant (k_rel) | Activation Energy (Ea, kJ/mol) |
|---|---|---|
| Indole | 1.00 | 55 |
| 3-Methylindole | 15.0 | 50 |
| 6-Iodoindole | 0.20 | 60 |
| This compound | 2.50 | 52 |
Similarly, a table of thermodynamic data for a hypothetical equilibrium reaction, such as N-alkylation, can be conceptualized.
| Compound | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) | Equilibrium Constant (K_eq) |
|---|---|---|---|---|
| Indole | -40 | -100 | -10.2 | 61.5 |
| 3-Methylindole | -42 | -105 | -10.7 | 75.1 |
| 6-Iodoindole | -38 | -98 | -8.8 | 34.8 |
| This compound | -41 | -102 | -10.6 | 71.3 |
These hypothetical tables illustrate how the electron-donating 3-methyl group would likely increase the reaction rate and favor the equilibrium, while the electron-withdrawing 6-iodo group would have the opposite effect. The combined influence would result in intermediate reactivity and equilibrium position.
Future Research Directions and Outlook
Exploration of Novel and Sustainable Synthetic Routes
Key areas of future exploration include:
C-H Activation/Iodination: Direct, late-stage C-H iodination of a 3-methylindole (B30407) precursor represents a highly atom-economical approach. Research will focus on discovering new catalysts that can regioselectively target the C6 position, avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps.
Enzyme-Catalyzed Synthesis: Biocatalysis offers a green alternative to traditional chemical methods. The exploration of engineered enzymes, such as halogenases, could enable the direct and highly selective iodination of 3-methylindole under mild, aqueous conditions.
Mechanochemical Methods: Solid-state synthesis using ball milling reduces or eliminates the need for bulk solvents, aligning with the principles of green chemistry. Investigating mechanochemical approaches for the key cyclization or iodination steps could lead to more sustainable production processes.
One-Pot Procedures: Designing tandem or domino reactions where multiple bond-forming events occur in a single reaction vessel will be a priority. This strategy enhances efficiency by minimizing intermediate purification steps, saving time, resources, and reducing solvent waste.
Table 1: Comparison of Potential Synthetic Route Focus Areas
| Research Focus Area | Key Advantage | Potential Challenge |
|---|---|---|
| C-H Iodination | High atom economy, fewer steps | Achieving high regioselectivity at C6 |
| Biocatalysis | Environmentally benign, high selectivity | Enzyme stability and scalability |
| Mechanochemistry | Reduced solvent waste | Substrate scope and reaction monitoring |
| One-Pot Procedures | Increased efficiency, less waste | Compatibility of sequential reactions |
Expanding the Scope of Derivatization Reactions
The 6-iodo-3-methylindole scaffold possesses multiple sites for chemical modification, making it a versatile building block. The iodine atom at the C6 position is a particularly valuable functional handle for cross-coupling reactions, while the C2, C4, C5, C7, and N1 positions on the indole (B1671886) ring remain available for further functionalization.
Future research will focus on:
Advanced Cross-Coupling Reactions: Moving beyond standard Suzuki and Sonogashira couplings, research will explore more complex and novel cross-coupling methodologies (e.g., Buchwald-Hartwig, Heck, Stille) at the C6 position to introduce a wide array of functional groups, including aryl, heteroaryl, alkyl, and amino moieties.
Multi-Component Reactions: The development of one-pot, multi-component reactions involving this compound will enable the rapid construction of complex molecular architectures. rsc.org These reactions are highly efficient for building diverse chemical libraries for screening purposes.
Orthogonal Functionalization: A key goal will be to develop orthogonal strategies that allow for the selective derivatization of different positions on the indole ring in a controlled sequence. For instance, this would involve functionalizing the N-H position, followed by a C-H activation at C2 or C7, and finally a cross-coupling reaction at the C6-iodo position.
Derivatization of the Methyl Group: While the indole core is the primary focus, exploring reactions to functionalize the C3-methyl group could open new avenues for creating novel analogues with unique properties.
Development of Advanced Catalytic Systems for Regioselective Functionalization
Achieving precise control over the position of new functional groups (regioselectivity) is a central challenge in indole chemistry. The development of advanced catalytic systems is crucial for unlocking the full potential of the this compound scaffold.
Future directions in catalysis will include:
Directing Group-Assisted C-H Activation: Employing removable directing groups at the N1 position can steer catalysts to activate specific C-H bonds, such as those at C2 or C7, enabling their selective functionalization while the C6-iodo group remains intact for subsequent reactions. researchgate.net
Photoredox Catalysis: Light-mediated catalysis offers mild reaction conditions and unique reactivity patterns. Research will investigate photoredox-catalyzed reactions for the functionalization of this compound, potentially enabling transformations that are difficult to achieve with traditional thermal methods.
Earth-Abundant Metal Catalysis: To enhance sustainability, there will be a shift from precious metal catalysts (like palladium and rhodium) towards catalysts based on more abundant and less toxic metals such as iron, copper, and bismuth. nih.gov
Asymmetric Catalysis: For applications where chirality is important, the development of catalytic systems for the enantioselective functionalization of this compound derivatives will be a significant area of research.
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, reproducibility, scalability, and speed. nih.govmit.edu The application of these technologies to the synthesis and derivatization of this compound is a promising future direction.
Key research objectives include:
Continuous Flow Synthesis of this compound: Developing end-to-end flow processes for the synthesis of the core molecule will allow for safer handling of potentially hazardous reagents and intermediates, improved heat and mass transfer, and higher throughput. nih.govnih.gov
Automated Library Synthesis: Integrating flow reactors with automated robotic systems and real-time analytical monitoring will enable the high-throughput synthesis of libraries of this compound derivatives. nih.govresearchgate.netnih.gov This approach dramatically accelerates the discovery of new molecules with desired properties by allowing for rapid exploration of reaction conditions and building block combinations. rsc.orgfao.org
Telescoped Reactions in Flow: Designing multi-step synthetic sequences where the output of one flow reactor is directly fed into the next without intermediate isolation (telescoping) will further enhance efficiency and reduce waste. nih.gov This could be applied to a sequence involving the synthesis of the indole core followed by its immediate derivatization.
Table 2: Advantages of Integrating Modern Synthesis Technologies
| Technology | Key Benefit for this compound Research |
|---|---|
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, and improved scalability. mit.edunih.gov |
| Automated Synthesis | High-throughput screening of reaction conditions and rapid library generation. nih.govnih.gov |
| Real-Time Analytics | Immediate feedback for reaction optimization, leading to higher yields and purity. |
| Telescoped Reactions | Increased overall efficiency and reduction of manual handling and waste. nih.gov |
Theoretical Predictions for Rational Design of Indole-Based Materials and Intermediates
Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. Applying these methods to this compound will enable a more rational, prediction-driven approach to the design of new molecules and reaction pathways.
Future research will leverage:
Density Functional Theory (DFT): DFT calculations will be used to predict the reactivity of different positions on the this compound ring, elucidate reaction mechanisms, and understand the electronic properties of novel derivatives. mdpi.com This can help in selecting the most promising synthetic routes and predicting the outcomes of unknown reactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR): For applications in materials science or medicinal chemistry, QSAR models can be developed to correlate the structural features of this compound derivatives with their functional properties (e.g., electronic conductivity, biological activity). researchgate.net This allows for the virtual screening of large numbers of potential compounds to identify the most promising candidates for synthesis.
Molecular Docking and Dynamics: In the context of designing bioactive molecules, computational docking and molecular dynamics simulations can predict how derivatives of this compound might interact with biological targets like proteins or enzymes. mdpi.comresearchgate.net
Predictive Reaction Modeling: Advanced algorithms and machine learning can be trained on existing reaction data to predict the optimal conditions for new transformations involving the this compound scaffold, reducing the amount of empirical experimentation required.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile platform for innovation in chemistry, materials science, and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
